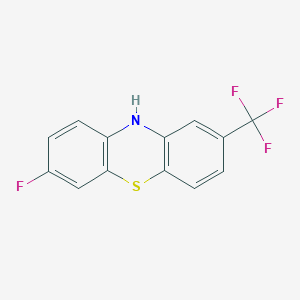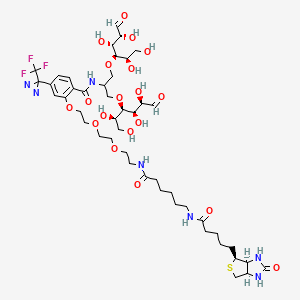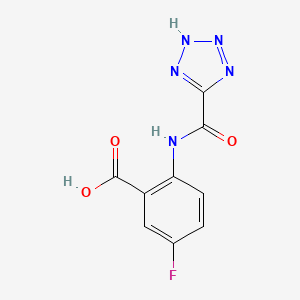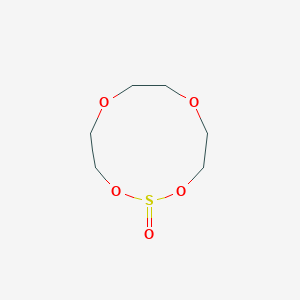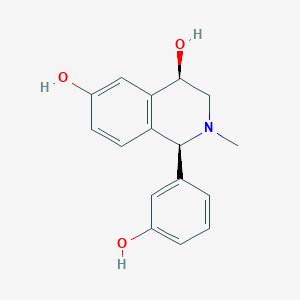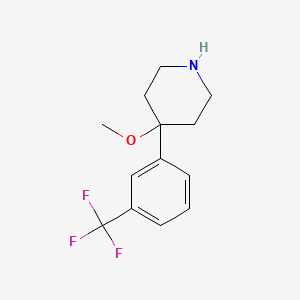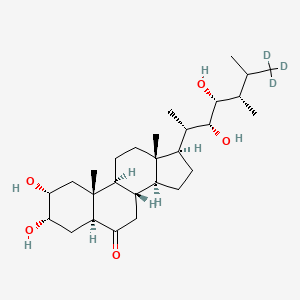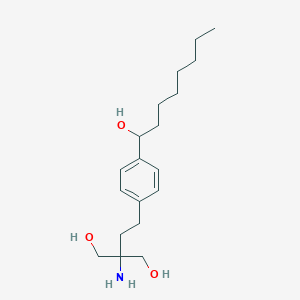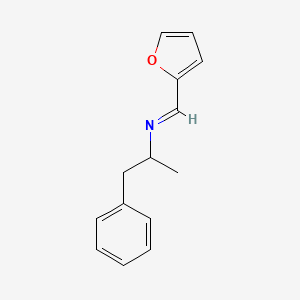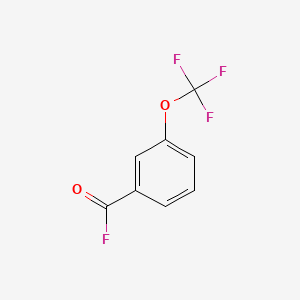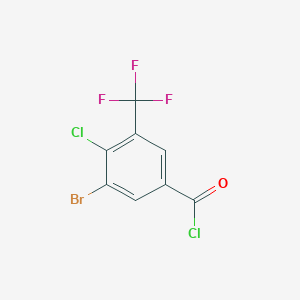
3-Bromo-4-chloro-5-(trifluoromethyl)benzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-chloro-5-(trifluoromethyl)benzoyl chloride: is an organic compound with the molecular formula C8H2BrClF3O It is a derivative of benzoyl chloride, featuring bromine, chlorine, and trifluoromethyl substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-5-(trifluoromethyl)benzoyl chloride typically involves the introduction of bromine, chlorine, and trifluoromethyl groups onto a benzoyl chloride backbone. One common method is the electrophilic aromatic substitution reaction, where benzoyl chloride undergoes halogenation and trifluoromethylation under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and trifluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-4-chloro-5-(trifluoromethyl)benzoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with arylboronic acids.
Reduction Reactions: The compound can be reduced to form corresponding benzyl alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Suzuki-Miyaura Coupling: Palladium catalysts and arylboronic acids are typically used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Reactions: Products include substituted benzoyl chlorides with different nucleophiles.
Coupling Reactions: Products are biaryl compounds with various functional groups.
Reduction Reactions: Products are benzyl alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromo-4-chloro-5-(trifluoromethyl)benzoyl chloride is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is utilized in the synthesis of biologically active molecules, including potential drug candidates and agrochemicals.
Medicine: Research into the compound’s derivatives has shown potential for developing new therapeutic agents, particularly in the fields of oncology and infectious diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-chloro-5-(trifluoromethyl)benzoyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. The molecular targets and pathways depend on the specific application and the nature of the substituents introduced during chemical reactions. For example, in pharmaceutical research, the compound’s derivatives may interact with specific enzymes or receptors, leading to desired biological effects.
Comparación Con Compuestos Similares
- 3-Fluoro-5-(trifluoromethyl)benzoyl chloride
- 4-Fluoro-3-(trifluoromethyl)benzoyl chloride
- 3-(Trifluoromethyl)benzoyl chloride
Comparison: Compared to its analogs, 3-Bromo-4-chloro-5-(trifluoromethyl)benzoyl chloride is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and the types of reactions it undergoes. The trifluoromethyl group also imparts distinct electronic properties, making it valuable in the synthesis of compounds with specific chemical and biological activities.
Propiedades
Fórmula molecular |
C8H2BrCl2F3O |
|---|---|
Peso molecular |
321.90 g/mol |
Nombre IUPAC |
3-bromo-4-chloro-5-(trifluoromethyl)benzoyl chloride |
InChI |
InChI=1S/C8H2BrCl2F3O/c9-5-2-3(7(11)15)1-4(6(5)10)8(12,13)14/h1-2H |
Clave InChI |
YTSNZAYPIRVNDQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



